REACTION_CXSMILES
|
[C:1]1([C:6]2[C:7]([O:15][CH2:16][C:17]([F:20])([F:19])[F:18])=[N:8][CH:9]=[C:10]([N+:12]([O-])=O)[CH:11]=2)[CH2:5][CH2:4][CH2:3][CH:2]=1>C(OCC)(=O)C.[Pd]>[CH:1]1([C:6]2[CH:11]=[C:10]([NH2:12])[CH:9]=[N:8][C:7]=2[O:15][CH2:16][C:17]([F:18])([F:19])[F:20])[CH2:2][CH2:3][CH2:4][CH2:5]1
|
Name
|
3-cyclopent-1-enyl-5-nitro-2-(2,2,2-trifluoro-ethoxy)-pyridine
|
Quantity
|
600 mg
|
Type
|
reactant
|
Smiles
|
C1(=CCCC1)C=1C(=NC=C(C1)[N+](=O)[O-])OCC(F)(F)F
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
554 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred under hydrogen balloon pressure for 12 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The catalyst was filtered off
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The crude thus obtained
|
Type
|
CUSTOM
|
Details
|
was purified by column chromatography (Combi-Flash, 40 g, 25% ethyl acetate/hexane)
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCC1)C=1C=C(C=NC1OCC(F)(F)F)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 375 mg | |
YIELD: PERCENTYIELD | 69.16% | |
YIELD: CALCULATEDPERCENTYIELD | 69.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |